molecular formula C11H25P B3119335 Di-tert-butyl(isopropyl)phosphine CAS No. 25032-49-9

Di-tert-butyl(isopropyl)phosphine

Cat. No. B3119335
CAS RN: 25032-49-9
M. Wt: 188.29 g/mol
InChI Key: QXTCJLPZCUKMDX-UHFFFAOYSA-N
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Description

Di-tert-butyl(isopropyl)phosphine is a type of phosphine ligand . It is used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .


Synthesis Analysis

The synthesis of this compound involves the reaction of the phosphine with hydrochloric acid and toluene. The mixture is stirred, and the aqueous layer and the toluene layer are separated off. The toluene layer is then determined by gas chromatography, yielding di-t-butylphosphine in 25% yield .


Molecular Structure Analysis

The molecular formula of this compound is C11H25P . It has an average mass of 188.290 Da and a mono-isotopic mass of 188.169388 Da .


Chemical Reactions Analysis

Tertiary phosphines, including this compound, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions . They are used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .


Physical And Chemical Properties Analysis

This compound has a boiling point of 213.8±9.0 °C at 760 mmHg and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.2±3.0 kJ/mol and a flash point of 84.4±25.0 °C .

Scientific Research Applications

Luminescent Materials

Di-tert-butyl(isopropyl)phosphine has been utilized in the synthesis of luminescent materials. For instance, it was employed in producing a series of luminescent 1,3-benzoxaphospholes, which demonstrated greater air stability than their less bulky counterparts. This application highlights its potential in the development of new luminescent compounds for various technological applications (Wu, Deligonal, & Protasiewicz, 2013).

C–H Activation in Chemistry

In another study, bulky phosphine ligands including this compound were used to activate C–H bonds in benzene, forming cyclometalated products. This research has implications for the field of organometallic chemistry and catalysis, demonstrating the utility of this compound in facilitating complex chemical transformations (Grice, Kaminsky, & Goldberg, 2011).

Amination of Aryl Bromides and Chlorides

The compound has also been effective in the amination of aryl bromides and chlorides. In particular, it provided catalysts with comparable or better activity for the Hartwig-Buchwald amination than other phosphines under mild conditions, underscoring its role in catalytic processes (Hill et al., 2006).

Hydrogen Abstraction Studies

This compound was involved in studies on hydrogen abstraction from thiophenol, providing insights into the kinetics of such reactions. These findings are significant for understanding the fundamental aspects of chemical reaction mechanisms (Franz, Bushaw, & Alnajjar, 1989).

Catalysis and Organic Synthesis

Further, this compound was part of the synthesis of optically active phosphines and their application in rhodium-catalyzed asymmetric hydrogenations. Such studies are crucial in the field of asymmetric synthesis, which is important for the production of chiral compounds (Imamoto, Oohara, & Takahashi, 2004).

Mechanism of Action

Target of Action

Di-tert-butyl(isopropyl)phosphine, also known as DI-T-BUTYL(I-PROPYL)PHOSPHINE, is a type of phosphine ligand . Phosphine ligands are molecules that can bind to a central metal atom to form a coordination complex . They play a key role in stabilizing and activating the central metal atom .

Mode of Action

The compound interacts with its targets, primarily metal atoms, through the phosphorus atom . It forms a coordination complex with the metal atom, which can then participate in various chemical reactions . The bulky nature of the this compound molecule can influence the steric environment around the metal atom, affecting the reactivity of the complex .

Biochemical Pathways

This compound is used in cross-coupling reactions . These reactions are a type of chemical reaction where two fragments are joined together with the aid of a metal catalyst . The compound can be used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .

Pharmacokinetics

As a phosphine ligand, its bioavailability and distribution within a system would largely depend on the properties of the coordination complex it forms .

Result of Action

The primary result of this compound’s action is the formation of new chemical bonds through cross-coupling reactions . This can lead to the synthesis of a variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is air-sensitive, indicating that it may react with oxygen or moisture in the air . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture .

Safety and Hazards

Di-tert-butyl(isopropyl)phosphine is air sensitive . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

The use of tertiary phosphines, including Di-tert-butyl(isopropyl)phosphine, in radical generation and reactions is a relatively less explored area . Future research could focus on exploring these applications further, potentially leading to the development of novel catalytic activation modes and functional molecules for applications in various fields .

properties

IUPAC Name

ditert-butyl(propan-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25P/c1-9(2)12(10(3,4)5)11(6,7)8/h9H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTCJLPZCUKMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947895
Record name Di-tert-butyl(propan-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25032-49-9
Record name Di-tert-butyl(propan-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride, 0.05 g (0.001 mol (corresponding to 1% by mol)) of copper(I) chloride and 30 ml of tetrahydrofuran were placed. To the contents of the flask, a Grignard reagent solution previously prepared from 4.7 g (0.060 mol) of isopropyl chloride and 1.7 g (0.072 mol) of metallic magnesium in 50 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 25° C. to 30° C. After the dropwise addition was completed, stirring was conducted at the same temperature for 3 hours. After the temperature of the reaction solution was returned to room temperature, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 20 ml of toluene and 30 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent and a low-boiling component were distilled off under reduced pressure to obtain 8.2 g (purity: 95.0%) of the aimed di-tert-butylisopropylphosphine as an oily substance. The yield was 92.7%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.